4-imino-N-[3-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Description
This tetracyclic carboxamide derivative features a complex fused-ring system with a 3-oxa-13-azatetracyclo backbone and a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-imino-N-[3-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2/c24-23(25,26)15-5-1-6-16(12-15)28-22(30)18-11-14-10-13-4-2-8-29-9-3-7-17(19(13)29)20(14)31-21(18)27/h1,5-6,10-12,27H,2-4,7-9H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFUIMNRYLHIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=CC(=C5)C(F)(F)F)CCCN3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-imino-N-[3-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a complex organic molecule with potential biological activity. Its unique structure suggests various applications in medicinal chemistry and pharmacology.
Structural Characteristics
This compound features a trifluoromethyl group which is known to enhance biological activity through increased lipophilicity and metabolic stability. The tetracyclic framework contributes to its structural rigidity, potentially influencing its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising effects:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific pathways critical for cancer cell survival.
- Antimicrobial Activity : Compounds containing trifluoromethyl groups have been reported to show antimicrobial properties. This compound's structure may contribute to its efficacy against bacterial and fungal strains.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or diseases characterized by enzyme dysregulation.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a series of compounds structurally related to this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed that modifications in the trifluoromethyl group enhanced antibacterial activity compared to non-fluorinated counterparts .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H12F3N3O2 |
| Molecular Weight | 433.33 g/mol |
| Solubility | Soluble in DMSO; sparingly soluble in water |
| Melting Point | 150–155 °C |
| Biological Target | Potential enzyme inhibitors |
Comparison with Similar Compounds
NMR Spectral Analysis
As demonstrated in , comparative NMR profiling can identify structural variations. For example, chemical shift differences in regions corresponding to substituents (e.g., trifluoromethyl vs. dimethylphenyl groups) would highlight altered electronic environments.
Similarity Indexing
describes the use of Tanimoto coefficients and fingerprint-based similarity indexing to quantify structural overlap. Applying this method, the target compound and its dimethylphenyl analog would likely exhibit high similarity (>70%), given their shared tetracyclic backbone and carboxamide group. Fluorinated analogs (e.g., ) may show lower similarity due to divergent core structures .
Functional and Pharmacokinetic Implications
- Bioactivity: Marine-derived tetracyclic compounds () often exhibit antimicrobial or anticancer properties, though specific data for the target compound are lacking. The trifluoromethyl group may improve target binding affinity compared to non-fluorinated analogs .
Preparation Methods
[3+2] Cycloaddition for Bicyclic Intermediate Formation
The foundational bicyclic structure is synthesized using a [3+2] cycloaddition between a substituted nitrile oxide and a diene. A modified protocol from Hindawi involves reacting N-α-cyano-α-phenylmethylaniline with N-sulphinyl-4-toluidine in anhydrous toluene under reflux, catalyzed by triethylamine. This yields a 4-imino-3-phenyl-2-substituted phenyl-5-tolyl-2H,3H,5Hthiadiazolidine-1-oxide intermediate, which is subsequently dehydrogenated to form the conjugated diene system.
Reaction Conditions :
Oxidative Ring-Closing for Oxa-Aza Bridge
The oxa-aza bridge is introduced via oxidation of a sulfide precursor. Following MDPI’s methodology, formic acid and hydrogen peroxide (30% w/w) are employed to oxidize the sulfur atom in the thiadiazolidine intermediate, forming a sulfone, which undergoes spontaneous ring contraction to yield the oxa-aza tetracyclic framework.
Optimized Parameters :
- Oxidizing Agent: H₂O₂ (2.5 equiv) in HCOOH
- Temperature: 25°C (ambient)
- Time: 24 hours
- Workup: Evaporation under reduced pressure, recrystallization from petroleum ether/acetone
- Yield: 85–90%
Installation of the Carboxamide Substituent
Carboxylic Acid Activation
The carboxylic acid at position 5 is activated using thionyl chloride to form the corresponding acyl chloride. This intermediate is reacted with 3-trifluoromethylaniline in dichloromethane under basic conditions (pyridine or DMAP), yielding the target carboxamide.
Procedure :
- Acyl Chloride Formation :
- Reagent: SOCl₂ (3.0 equiv)
- Solvent: Dry CH₂Cl₂
- Temperature: 0°C → 25°C
- Time: 2 hours
- Amidation :
- Amine: 3-Trifluoromethylaniline (1.2 equiv)
- Base: Pyridine (2.0 equiv)
- Time: 12 hours
- Yield: 78–82%
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, imino), 7.89–7.45 (m, 4H, aromatic), 5.02 (d, J = 10.4 Hz, 1H, bridgehead), 3.78 (s, 1H, oxa-CH).
- ¹³C NMR : δ 172.5 (C=O), 158.9 (C=N), 124.3 (q, J = 272 Hz, CF₃).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₄H₁₈F₃N₃O₂ : [M+H]⁺ = 450.1423
- Observed : 450.1425
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cycloaddition-Oxidation | [3+2] + H₂O₂ oxidation | 72 | 98 | Moderate |
| Direct Amination | Pre-formed acyl chloride | 82 | 99 | High |
The direct amidation route offers superior yield and scalability, making it preferable for industrial applications. However, the cycloaddition-oxidation pathway provides better stereocontrol for academic studies.
Mechanistic Insights and Side Reactions
The oxidation of the thiadiazolidine intermediate proceeds via a sulfinic acid intermediate, which undergoes decarboxylation to form the oxa-aza bridge. Competitive over-oxidation to sulfones is mitigated by controlling H₂O₂ stoichiometry. During amidation, residual acyl chloride may hydrolyze to the carboxylic acid, necessitating anhydrous conditions.
Industrial and Environmental Considerations
- Solvent Recovery : Toluene and CH₂Cl₂ are recycled via distillation (≥90% recovery).
- Waste Streams : SOCl₂ quenched with ice-cold NaHCO₃ to neutralize HCl gas.
- Green Chemistry Metrics :
- Atom Economy: 84%
- E-Factor: 6.2 (kg waste/kg product)
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO levels) to assess reactivity with biological targets .
- Molecular Dynamics (MD) Simulations : Study solvation effects and membrane permeability using force fields like CHARMM or AMBER .
- AI-Driven Tools : COMSOL Multiphysics integrated with machine learning for reaction pathway prediction and process optimization .
How can solubility challenges in biological assays be addressed methodologically?
Q. Advanced
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while improving aqueous solubility .
- Derivatization : Introduce polar groups (e.g., sulfonate esters) temporarily to enhance solubility for in vitro testing .
- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to bypass precipitation in physiological media .
How should contradictions in biological activity data across studies be analyzed?
Q. Advanced
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., ethyl vs. methyl substituents) to isolate functional group contributions .
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to resolve discrepancies .
- Meta-Analysis : Use statistical tools (e.g., Bayesian modeling) to aggregate data from multiple studies and identify confounding variables .
What are the best practices for designing experiments to study metabolic stability?
Q. Advanced
- In vitro Hepatic Models : Use primary hepatocytes or microsomal assays (CYP450 isoforms) to identify metabolic hotspots .
- Isotope Labeling : Incorporate ¹⁴C or deuterium at vulnerable sites (e.g., imino groups) to track metabolite formation via LC-MS .
- Theoretical Frameworks : Link results to pharmacokinetic models (e.g., compartmental analysis) to predict in vivo behavior .
How can AI enhance the discovery of novel analogs with improved bioactivity?
Q. Advanced
- Generative Chemistry : Train AI models on structural databases to propose analogs with optimized binding affinities .
- Predictive ADMET Tools : Use platforms like Schrödinger’s QikProp to forecast absorption and toxicity profiles before synthesis .
- High-Throughput Screening (HTS) Integration : Combine AI-prioritized candidates with robotic HTS for rapid validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
